2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Overview
Description
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is a halogenated organic compound with the molecular formula C4HCl3F6. It is characterized by the presence of both chlorine and fluorine atoms, making it a compound of interest in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of hexafluorobutene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, is employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex fluorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of iodinated or brominated derivatives.
Reduction: Formation of partially dehalogenated butane derivatives.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Scientific Research Applications
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors by altering their conformation and stability. The pathways involved include the inhibition of specific enzymes and the disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane
- 1,1,2,3,4,4-hexachlorobutadiene
- 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane
Uniqueness
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
IUPAC Name |
2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDYFCAECAPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379352 | |
Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378-84-7 | |
Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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